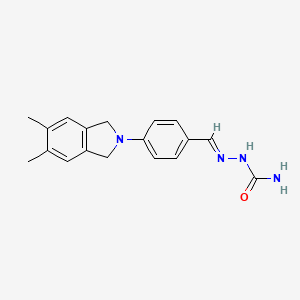

4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzaldehyde semicarbazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest belongs to a broader category of semicarbazones, known for their structural diversity and potential applications in various fields, including material science and catalysis. Semicarbazones and their derivatives exhibit a wide range of chemical and physical properties, making them subjects of extensive research.

Synthesis Analysis

Semicarbazones can be synthesized through the reaction of semicarbazide with aldehydes or ketones. Specific derivatives, such as those involving 4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzaldehyde, require precise conditions for their synthesis, involving controlled temperatures and the use of specific catalysts or solvents to achieve the desired product (Basuli, Peng, & Bhattacharya, 2001).

Molecular Structure Analysis

The molecular structure of semicarbazone derivatives has been extensively studied using techniques such as X-ray crystallography. These studies reveal the coordination modes of the semicarbazone ligands, showing how substituents affect the molecular geometry and stability of the complexes formed (López-Torres & Mendiola, 2013).

Chemical Reactions and Properties

Semicarbazone derivatives undergo various chemical reactions, including coordination with metals to form complexes with diverse structures and properties. These reactions are influenced by the substituents on the semicarbazone and the conditions under which the reactions are conducted (Argibay-Otero et al., 2020).

Physical Properties Analysis

The physical properties of semicarbazone derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Studies have shown that these properties can vary significantly depending on the molecular structure and substituents of the semicarbazone (Manivannan & Dhanuskodi, 2003).

Chemical Properties Analysis

The chemical properties of semicarbazone derivatives, including reactivity, stability, and catalytic activity, are influenced by their molecular structure. Research into these properties has led to the development of semicarbazone-based catalysts for various chemical reactions (Dutta, Datta, Seth, & Bhattacharya, 2012).

Scientific Research Applications

Ring-Chain Tautomerism

Semicarbazones, including derivatives of benzaldehyde, exhibit interesting chemical behavior such as ring-chain tautomerism. Studies have shown that dimethylsemicarbazones of benzaldehyde and its derivatives exist in different tautomeric forms depending on the solvent, indicating the flexibility and reactivity of these compounds (Uda & Kubota, 1978).

Nonlinear Optical Properties

Semicarbazones derived from p-dimethylamino benzaldehyde have been identified as promising materials for nonlinear optical applications. The synthesis and characterization of these compounds have shown that they possess notable second harmonic generation (SHG) efficiency, comparable to well-known NLO materials like urea (Manivannan & Dhanuskodi, 2003).

Mesomorphism and Material Stability

Research on semicarbazones and amino oxadiazoles derived from them has highlighted their potential in creating mesomorphic materials. However, challenges such as decomposition have been noted, indicating the importance of structural stability in these compounds for practical applications (Chudgar, Shah, & Vora, 1989).

Coordination Chemistry and Redox Properties

Semicarbazones can act as ligands in coordination chemistry, forming complexes with metals such as ruthenium. The coordination mode of these ligands can be influenced by chemical modifications, affecting the structure and redox properties of the resulting complexes. Such studies contribute to the understanding of semicarbazones in catalysis and material science (Basuli, Peng, & Bhattacharya, 2001).

Anticonvulsant Properties

The pharmacological exploration of semicarbazone derivatives has revealed potential anticonvulsant activities. Metabolite analysis of specific semicarbazones in animal models has provided insights into their mechanism of action and metabolic pathways, underscoring the importance of intact molecular structures for therapeutic efficacy (Dimmock, Semple, John, Beazely, & Abrams, 1999).

Future Directions

properties

IUPAC Name |

[(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-12-7-15-10-22(11-16(15)8-13(12)2)17-5-3-14(4-6-17)9-20-21-18(19)23/h3-9H,10-11H2,1-2H3,(H3,19,21,23)/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJDBEJKGAAWMG-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CN(C2)C3=CC=C(C=C3)C=NNC(=O)N)C=C1C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CN(C2)C3=CC=C(C=C3)/C=N/NC(=O)N)C=C1C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)

![8-fluoro-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5506588.png)

![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)

![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)

![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)

![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)

![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5506650.png)

![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)

![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)